The Dual Utility of Deuterated Apalutamide (Apalutamide-d7): An In-depth Technical Guide
The Dual Utility of Deuterated Apalutamide (Apalutamide-d7): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide explores the multifaceted purpose of deuterated Apalutamide (Apalutamide-d7), a stable isotope-labeled analog of the potent androgen receptor inhibitor, Apalutamide. Primarily, Apalutamide-d7 serves as a critical internal standard for bioanalytical assays, ensuring accuracy and precision in pharmacokinetic studies. Furthermore, strategic deuteration of Apalutamide has been investigated as a means to enhance its pharmacokinetic properties, a concept rooted in the kinetic isotope effect. This document provides a comprehensive overview of these applications, complete with detailed experimental protocols, quantitative data, and visual representations of key concepts.
Apalutamide-d7 as an Internal Standard in Bioanalysis
In the quantitative analysis of Apalutamide in biological matrices, such as plasma, a stable isotope-labeled internal standard is indispensable. Apalutamide-d7, in which seven hydrogen atoms are replaced with deuterium (B1214612), is an ideal internal standard because it is chemically identical to the analyte but has a different mass. This allows for its differentiation from the endogenous analyte by mass spectrometry. Its co-elution with the analyte during chromatography helps to compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the analytical method.
Experimental Protocols for Bioanalytical Quantification using Apalutamide-d7
The following are generalized protocols for the quantification of Apalutamide in human plasma using Apalutamide-d7 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
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Thaw plasma samples (calibration standards, quality controls, and unknown samples) at room temperature.
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Vortex the samples for 3 minutes.
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Aliquot 50 µL of the plasma sample into a clean microcentrifuge tube.
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Add 10 µL of the Apalutamide-d7 internal standard working solution.
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Vortex the mixture for 30 seconds.
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Add 100 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate plasma proteins.
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Vortex the sample for an additional 5 minutes.
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Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.
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Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
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To a 100 µL aliquot of plasma sample in a polypropylene (B1209903) tube, add 125 µL of the Apalutamide-d7 internal standard working solution.
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Vortex the mixture briefly.
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Add 5.0 mL of ethyl acetate (B1210297) and vortex at high speed for 5 minutes.
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Shake the samples for 20 minutes.
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Centrifuge the samples at 5000 rpm for 15 minutes at 5°C.
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Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.
Data Presentation: LC-MS/MS Parameters
The following tables summarize typical parameters for the LC-MS/MS analysis of Apalutamide using a deuterated internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Method 1 | Method 2 |
| Column | Ultimate XB-C18 (50 x 4.6 mm, 5 µm) | Atlantis dC18 |
| Mobile Phase | 55% Acetonitrile with 0.1% Formic Acid, 45% Water with 0.1% Formic Acid | 80% Acetonitrile, 20% Water with 0.2% Formic Acid |
| Flow Rate | 0.4 mL/min | 0.8 mL/min |
| Column Temperature | 40°C | Not Specified |
| Injection Volume | 1 µL | Not Specified |
| Run Time | 7.0 min | 2.5 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~5500 V |
| Source Temperature | 450°C to 500°C |
| Curtain Gas (CUR) | ~40 psi |
| Nebulizer Gas (GS1) | ~50 psi |
| Auxiliary Gas (GS2) | ~50 psi |
| Collision Gas (CAD) | Medium |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Apalutamide | 478.09 | 447.05 | 260 | 33 |
| Apalutamide-d7 (IS) | ~485 | Not Specified | Not Specified | Not Specified |
| Apalutamide-d4 (IS) | 482 | 451.9 | 260 | 33 |
| Apalutamide-d3 (IS) | 481 | 453 | Not Specified | Not Specified |
Note: The exact m/z for Apalutamide-d7 will depend on the specific labeling pattern. The values for Apalutamide-d3 and -d4 are provided from cited methods.
Visualization of the Bioanalytical Workflow
Deuterated Apalutamide for Improved Pharmacokinetics
The strategic replacement of hydrogen with deuterium at metabolically susceptible positions in a drug molecule can alter its pharmacokinetic profile. This is due to the "deuterium kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes compared to the carbon-hydrogen (C-H) bond. For Apalutamide, which is primarily metabolized by CYP2C8 and CYP3A4 to its active metabolite, N-desmethyl apalutamide, deuteration of the N-methyl group can retard this metabolic pathway.[1] This can lead to a higher plasma concentration (Cmax), increased overall drug exposure (AUC), and a longer half-life.
Data Presentation: Comparative Pharmacokinetics
Preclinical studies in rodents have demonstrated the enhanced pharmacokinetic profile of an N-trideuteromethyl analog of Apalutamide compared to its non-deuterated counterpart.
Table 4: Comparative Pharmacokinetic Parameters of Apalutamide and its N-trideuteromethyl Analog in Mice (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) |
| Apalutamide | 10 | 1250 ± 210 | 2.0 | 15400 ± 2300 |
| Deuterated Apalutamide | 10 | 1850 ± 280 | 2.0 | 25600 ± 3100 |
Table 5: Comparative Pharmacokinetic Parameters of Apalutamide and its N-trideuteromethyl Analog in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) |
| Apalutamide | 10 | 850 ± 150 | 4.0 | 12300 ± 1800 |
| Deuterated Apalutamide | 10 | 1530 ± 250 | 4.0 | 24100 ± 2900 |
Data presented in Tables 4 and 5 are synthesized from preclinical studies and are intended for illustrative purposes.
Visualization of the Deuterium Kinetic Isotope Effect and Apalutamide's Mechanism of Action
